molecular formula C7H10F2O2 B6240614 (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one CAS No. 1574402-03-1

(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one

Cat. No.: B6240614
CAS No.: 1574402-03-1
M. Wt: 164.1
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Description

(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one: is an organic compound characterized by its unique structure, which includes an ethoxy group, two fluorine atoms, and a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one typically involves the reaction of ethyl vinyl ether with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enolate intermediate, which then undergoes a condensation reaction to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s potential biological activity is of interest for drug discovery and development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in medicinal chemistry.

Industry: In the materials science field, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ethoxy group and fluorine atoms, which can stabilize or destabilize intermediates and transition states. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

    (1E)-1-ethoxy-4-fluoropent-1-en-3-one: Similar structure but with only one fluorine atom.

    (1E)-1-methoxy-4,4-difluoropent-1-en-3-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (1E)-1-ethoxy-4,4-dichloropent-1-en-3-one: Similar structure but with chlorine atoms instead of fluorine atoms.

Uniqueness: (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly valuable in various applications.

Properties

CAS No.

1574402-03-1

Molecular Formula

C7H10F2O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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